

# Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview

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## Compound of Interest

Compound Name: 2-Ethyl-4-nitrophenol

Cat. No.: B3051496

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and synthetic pathways of chemical compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols related to **2-Ethyl-4-nitrophenol**, a key aromatic intermediate.

## Summary of Spectroscopic Data

While extensive experimental data for **2-Ethyl-4-nitrophenol** is not readily available in publicly accessible databases, predicted data and analysis of structurally similar compounds provide valuable insights into its spectroscopic profile. The following tables summarize the anticipated and, where available, reported data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum of **2-Ethyl-4-nitrophenol** is expected to show distinct signals corresponding to the ethyl and aromatic protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, a result of spin-spin coupling. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

**<sup>13</sup>C NMR (Carbon-13 NMR):** The carbon-13 NMR spectrum will display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are

significantly affected by the attached functional groups. The carbon bearing the nitro group is expected to be deshielded and appear at a lower field, while the carbon attached to the hydroxyl group will be shielded. The ethyl group carbons will appear in the upfield region of the spectrum.

<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~1.2 (t, 3H)	-CH <sub>3</sub>
~2.7 (q, 2H)	-CH <sub>2</sub> -
~7.0-8.2 (m, 3H)	Ar-H
~10.5 (s, 1H)	-OH

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-4-nitrophenol** will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm<sup>-1</sup> is indicative of the O-H stretching of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO<sub>2</sub>) are expected around 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup>, respectively. C-H stretching vibrations of the aromatic ring and the ethyl group will appear around 3100-3000 cm<sup>-1</sup> and 2980-2850 cm<sup>-1</sup>, respectively.

| Infrared (IR) Spectroscopy (Predicted) | | :--- | :--- | | Frequency (cm<sup>-1</sup>) | Vibrational Mode | | 3200-3600 (broad) | O-H stretch (phenolic) | | 3100-3000 | C-H stretch (aromatic) | | 2980-2850 | C-H stretch (aliphatic) | | ~1520 | N-O asymmetric stretch (NO<sub>2</sub>) | | ~1340 | N-O symmetric stretch (NO<sub>2</sub>) | | ~1600, ~1480 | C=C stretch (aromatic) |

## Mass Spectrometry (MS)

Mass spectrometry of **2-Ethyl-4-nitrophenol** is predicted to show a molecular ion peak ([M]<sup>+</sup>) corresponding to its molecular weight (167.16 g/mol). Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic fragments.

PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry analyses.

| Mass Spectrometry (MS) (Predicted) | | :--- | :--- | | m/z | Assignment | | 167 | [M]<sup>+</sup> | | 138 | [M-C<sub>2</sub>H<sub>5</sub>]<sup>+</sup> | | 121 | [M-NO<sub>2</sub>]<sup>+</sup> |

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **2-Ethyl-4-nitrophenol** are not widely published. However, a general procedure for the nitration of a similar compound, 2-(2-methoxyethyl)phenol, can be adapted. This process typically involves the electrophilic aromatic substitution of 2-ethylphenol using a nitrating agent under controlled conditions.

### General Synthesis Protocol: Nitration of 2-Ethylphenol

A plausible synthetic route to **2-Ethyl-4-nitrophenol** involves the nitration of 2-ethylphenol. This reaction must be carefully controlled to favor the formation of the desired para-nitro isomer and minimize the production of the ortho-isomer and dinitrated byproducts.

- **Reaction Setup:** 2-Ethylphenol is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
- **Cooling:** The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath to control the exothermic reaction.
- **Addition of Nitrating Agent:** A nitrating agent, such as a mixture of nitric acid and sulfuric acid or a milder nitrating agent like sodium nitrate in an acidic medium, is added dropwise to the cooled solution with vigorous stirring.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
- **Workup:** Once the reaction is complete, the mixture is poured into ice water to quench the reaction and precipitate the crude product. The product is then extracted with an organic solvent.

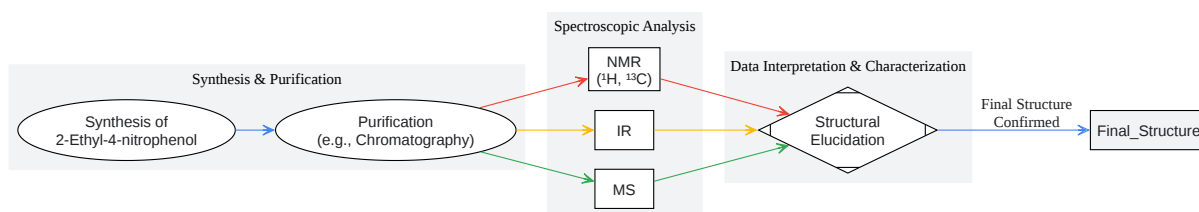
- Purification: The crude product, which is likely a mixture of isomers, is purified using column chromatography or recrystallization to isolate the **2-Ethyl-4-nitrophenol**.

## General Spectroscopic Analysis Protocol

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) with a small amount of tetramethylsilane (TMS) added as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
- Mass Spectrometry: Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a synthesized compound like **2-Ethyl-4-nitrophenol**.



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